2-Chloropyridine-4-sulfonyl fluoride 2-Chloropyridine-4-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 1909348-26-0
VCID: VC6026471
InChI: InChI=1S/C5H3ClFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H
SMILES: C1=CN=C(C=C1S(=O)(=O)F)Cl
Molecular Formula: C5H3ClFNO2S
Molecular Weight: 195.59

2-Chloropyridine-4-sulfonyl fluoride

CAS No.: 1909348-26-0

Cat. No.: VC6026471

Molecular Formula: C5H3ClFNO2S

Molecular Weight: 195.59

* For research use only. Not for human or veterinary use.

2-Chloropyridine-4-sulfonyl fluoride - 1909348-26-0

Specification

CAS No. 1909348-26-0
Molecular Formula C5H3ClFNO2S
Molecular Weight 195.59
IUPAC Name 2-chloropyridine-4-sulfonyl fluoride
Standard InChI InChI=1S/C5H3ClFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H
Standard InChI Key NARFGELEPCXSDQ-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1S(=O)(=O)F)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 2-position with chlorine and at the 4-position with a sulfonyl fluoride group (-SO₂F). This arrangement creates an electron-deficient aromatic system with orthogonal reactive sites. Key molecular descriptors include:

PropertyValueSource
Molecular formulaC₅H₃ClFNO₂S
Molecular weight195.59 g/mol
IUPAC name2-chloropyridine-4-sulfonyl fluoride
SMILESC1=CN=C(C=C1S(=O)(=O)F)Cl
InChIKeyNARFGELEPCXSDQ-UHFFFAOYSA-N

The sulfonyl fluoride group exhibits trigonal planar geometry with S=O bond lengths of approximately 1.43 Å and S-F bond lengths of 1.58 Å based on analogous structures .

Spectroscopic Characteristics

While experimental spectral data for this specific compound remains limited, related sulfonyl fluorides show distinctive features:

  • ¹H NMR: Pyridine protons typically resonate between δ 7.8–8.8 ppm, with deshielding effects from electron-withdrawing substituents .

  • ¹⁹F NMR: Sulfonyl fluoride groups resonate near δ +65 ppm relative to CFCl₃ .

  • IR Spectroscopy: Strong S=O stretches appear at 1360–1390 cm⁻¹ and 1140–1170 cm⁻¹, while S-F vibrations occur near 750–780 cm⁻¹ .

Synthetic Methodologies

Precursor Synthesis: Sulfonyl Chloride Intermediate

The synthesis typically begins with 2-chloropyridine-4-sulfonyl chloride (CAS 1000933-25-4), prepared via diazotization of 4-amino-2-chloropyridine:

Step 1: Diazonium salt formation
4-Amino-2-chloropyridine undergoes diazotization with NaNO₂ in HCl/trifluoroacetic acid at 0°C, yielding a diazonium intermediate .

Step 2: Sulfur dioxide insertion
The diazonium salt reacts with SO₂ in acetic acid containing CuCl/CuCl₂ catalysts, producing 2-chloropyridine-4-sulfonyl chloride in 49% yield .

Fluorination to Sulfonyl Fluoride

Conversion of sulfonyl chloride to sulfonyl fluoride employs potassium fluoride (KF) under anhydrous conditions:

C5H3ClNO2SCl+KFC5H3ClFNO2S+KCl\text{C}_5\text{H}_3\text{ClNO}_2\text{SCl} + \text{KF} \rightarrow \text{C}_5\text{H}_3\text{ClFNO}_2\text{S} + \text{KCl}

Recent advances utilize Pyry-BF₄/MgCl₂ systems to enhance fluorination efficiency and chemoselectivity . This method prevents over-fluorination and preserves the pyridine ring’s integrity.

Applications in Chemical Biology

Activity-Based Protein Profiling (ABPP)

The sulfonyl fluoride moiety acts as an electrophilic "warhead" targeting catalytic serine residues in enzymes. Key advantages include:

  • pH-dependent reactivity: Selective activation in acidic tumor microenvironments

  • Stability: Greater hydrolytic stability compared to sulfonyl chlorides (t₁/₂ > 24h in aqueous buffer)

  • Click-compatibility: Enables subsequent bioconjugation via sulfur(VI) fluoride exchange (SuFEx) chemistry

Late-Stage Functionalization

Pharmaceutical applications leverage the compound’s ability to modify complex molecules without prefunctionalization:

ApplicationExampleBenefit
Kinase inhibitor designCovalent binding to ATP sitesEnhanced target residence time
PROTAC developmentLinker functionalizationImproved proteasome recruitment
Antibody-drug conjugatesPayload attachmentSite-specific modification
CompanyPurityPackagingPrice Range
Changzhou Hopschain Chemical98%1g–100g$250–$1,800/g
EvitaChem95%+5mg–500mg$320–$2,200/g

Emerging Research Directions

Photoredox Catalysis Applications

Recent studies explore visible-light-mediated SuFEx reactions using 2-chloropyridine-4-sulfonyl fluoride as a radical precursor. A 2024 study achieved C–H fluorosulfonylation of unactivated alkanes with 78% yield .

Targeted Covalent Inhibitors

Ongoing clinical trials investigate derivatives for:

  • KRAS G12C inhibition: Covalent binding to mutant cysteine residues (Phase I/II)

  • COVID-19 main protease: Irreversible inhibition of 3CLpro (preclinical)

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